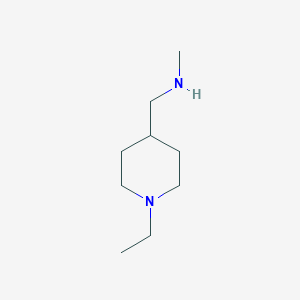

1-(1-ethylpiperidin-4-yl)-N-methylmethanamine

説明

1-(1-Ethylpiperidin-4-yl)-N-methylmethanamine is a piperidine derivative with a tertiary amine structure. Its core consists of a piperidine ring substituted at the 1-position with an ethyl group and at the 4-position with an N-methylmethanamine moiety. The molecular formula is C₉H₂₀N₂ (calculated molecular weight: 156.27 g/mol).

Synthetic routes for similar compounds (e.g., nucleophilic displacement, reductive amination, or amide coupling) suggest plausible methods for its preparation . For instance, the N-methylmethanamine group could be introduced via reductive amination of a ketone intermediate, as seen in .

特性

CAS番号 |

915921-43-6 |

|---|---|

分子式 |

C9H20N2 |

分子量 |

156.27 g/mol |

IUPAC名 |

1-(1-ethylpiperidin-4-yl)-N-methylmethanamine |

InChI |

InChI=1S/C9H20N2/c1-3-11-6-4-9(5-7-11)8-10-2/h9-10H,3-8H2,1-2H3 |

InChIキー |

JZZNMTAPZZKQJS-UHFFFAOYSA-N |

正規SMILES |

CCN1CCC(CC1)CNC |

製品の起源 |

United States |

類似化合物との比較

Structural Comparisons

The compound is compared to analogs sharing the N-methylmethanamine group or piperidine core (Table 1). Key structural variations influence physicochemical properties and biological activity.

*Calculated based on molecular formulas from evidence.

Key Structural Differences :

- Piperidine Derivatives : The target’s ethyl group at the piperidine 1-position confers moderate lipophilicity compared to bulkier substituents (e.g., benzyl in or pyridinylmethyl in ). These variations affect steric hindrance and binding to targets like G-protein-coupled receptors.

- Benzylamines : Compounds like 1-(4-fluorophenyl)-N-methylmethanamine () lack the piperidine ring but retain the N-methylmethanamine group, favoring planar interactions in antitubercular activity.

- Carbazole and Tetracyclic Derivatives : These feature fused aromatic systems (e.g., carbazole in , anthracene in ), enhancing DNA intercalation or enzyme inhibition.

Pharmacological and Functional Comparisons

- Antidepressant Activity: Tetracyclic compound 5 () reduced immobility time by 84% in forced swimming tests, likely due to norepinephrine reuptake inhibition. The target’s piperidine core may similarly modulate monoamine transporters but lacks halogen atoms critical for the tetracyclic compound’s efficacy.

- Antitubercular Activity : 1-(4-Fluorophenyl)-N-methylmethanamine () inhibits mycobacterial growth via undefined mechanisms, possibly involving membrane disruption. The target’s piperidine ring could enhance blood-brain barrier penetration but may reduce specificity for bacterial targets.

- p53 Signaling Modulation: Carbazole derivatives (e.g., PK9320 in ) bind mutant p53, restoring tumor-suppressor function.

Physicochemical and Metabolic Comparisons

- Metabolic Stability : Piperidine derivatives with bulky substituents (e.g., benzyl in ) may resist cytochrome P450 oxidation. Microsomal stability assays in suggest that N-methylmethanamine groups are metabolized via N-demethylation, a pathway likely shared by the target compound.

- Synthetic Accessibility : The target’s simpler structure (vs. carbazoles or tetracyclics) allows easier scale-up, as seen in the straightforward synthesis of 1-(4-chlorophenyl)-N-methylmethanamine ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。